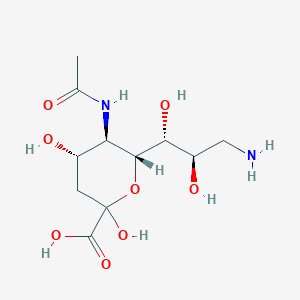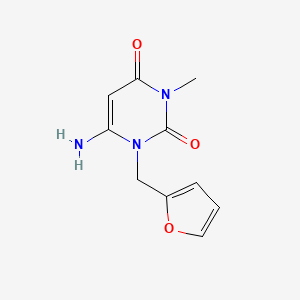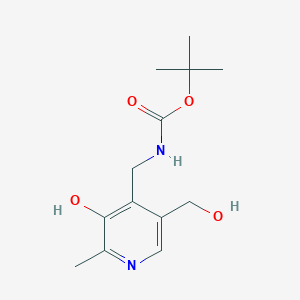
3-Hydroxy-2-methylbutyryl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methylbutyryl-CoA is a metabolite involved in the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. It plays a crucial role in various metabolic pathways, particularly in the beta-oxidation of fatty acids and amino acid catabolism. This compound is an intermediate in the metabolic pathway that converts these amino acids into energy and other essential molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylbutyryl-CoA typically involves enzymatic reactions. One common method is the enzymatic conversion of 2-methylacetoacetyl-CoA using specific dehydrogenases. The reaction conditions often require the presence of cofactors such as NAD+ or NADP+ .
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in controlled laboratory settings using recombinant DNA technology to express the necessary enzymes in bacterial or yeast cultures .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylbutyryl-CoA primarily undergoes oxidation-reduction reactions. The key reaction is its conversion to 2-methylacetoacetyl-CoA, catalyzed by this compound dehydrogenase .
Common Reagents and Conditions
Oxidation: NAD+ or NADP+ as cofactors.
Reduction: NADH or NADPH as reducing agents.
Major Products Formed
2-Methylacetoacetyl-CoA: The primary product formed from the oxidation of this compound.
Scientific Research Applications
3-Hydroxy-2-methylbutyryl-CoA has several scientific research applications:
Biochemistry: Studying the metabolic pathways of branched-chain amino acids.
Industrial Biotechnology: Engineering microorganisms to produce valuable metabolites through the manipulation of metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylbutyryl-CoA involves its role as an intermediate in metabolic pathways. It is converted to 2-methylacetoacetyl-CoA by the enzyme this compound dehydrogenase. This reaction is crucial for the degradation of branched-chain amino acids, which are further processed to produce energy and other essential molecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylbutyryl-CoA: Another intermediate in the degradation of branched-chain amino acids.
2-Methyl-3-hydroxybutyryl-CoA: A closely related compound involved in similar metabolic pathways.
Uniqueness
3-Hydroxy-2-methylbutyryl-CoA is unique due to its specific role in the degradation of valine, leucine, and isoleucine. Its enzymatic conversion to 2-methylacetoacetyl-CoA is a critical step in these metabolic pathways, distinguishing it from other similar compounds .
Properties
CAS No. |
6701-38-8 |
|---|---|
Molecular Formula |
C26H44N7O18P3S |
Molecular Weight |
867.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,14?,15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
PEKYNTFSOBAABV-OXFTYAHUSA-N |
Isomeric SMILES |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
S-(3-Hydroxy-2-methylbutyrate) Coenzyme A; S-(3-Hydroxy-2-methylbutanoate) Coenzyme A; 2-Methyl-3-hydroxybutyryl-CoA; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B1145249.png)

